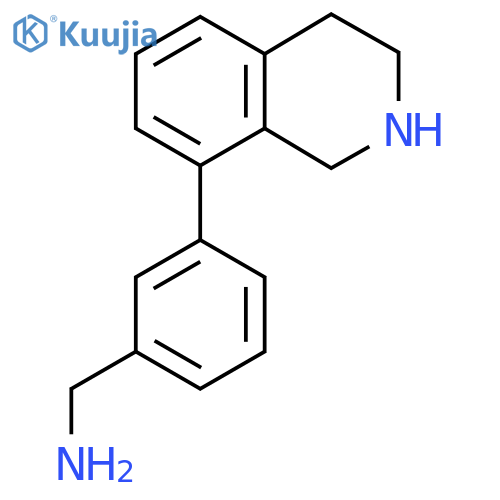Cas no 2171990-35-3 (3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine)
3-(1,2,3,4-テトラヒドロイソキノリン-8-イル)フェニルメタンアミンは、有機合成化学において重要な中間体として利用される化合物です。その特徴的な構造は、テトラヒドロイソキノリン骨格とベンジルアミン基が結合しており、医薬品開発や生理活性物質の研究において有用な特性を示します。高い反応性と選択性を備えているため、複雑な分子構造の構築に適しています。また、この化合物は神経科学分野での応用が期待されており、特定の受容体に対するリガンドとしての潜在的可能性も研究されています。安定性と溶解性のバランスが良く、実験条件下での取り扱いが比較的容易である点も利点です。

2171990-35-3 structure
商品名:3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine
3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine 化学的及び物理的性質
名前と識別子
-
- 3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine
- [3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine
- EN300-1477853
- 2171990-35-3
-
- インチ: 1S/C16H18N2/c17-10-12-3-1-5-14(9-12)15-6-2-4-13-7-8-18-11-16(13)15/h1-6,9,18H,7-8,10-11,17H2
- InChIKey: LNHQHGCUYJFSHU-UHFFFAOYSA-N
- ほほえんだ: N1CCC2C=CC=C(C3C=CC=C(CN)C=3)C=2C1
計算された属性
- せいみつぶんしりょう: 238.146998583g/mol
- どういたいしつりょう: 238.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 38Ų
3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1477853-250mg |
[3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine |
2171990-35-3 | 250mg |
$1117.0 | 2023-09-28 | ||
| Enamine | EN300-1477853-0.5g |
[3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine |
2171990-35-3 | 0.5g |
$1165.0 | 2023-06-06 | ||
| Enamine | EN300-1477853-0.25g |
[3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine |
2171990-35-3 | 0.25g |
$1117.0 | 2023-06-06 | ||
| Enamine | EN300-1477853-1000mg |
[3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine |
2171990-35-3 | 1000mg |
$1214.0 | 2023-09-28 | ||
| Enamine | EN300-1477853-2500mg |
[3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine |
2171990-35-3 | 2500mg |
$2379.0 | 2023-09-28 | ||
| Enamine | EN300-1477853-5000mg |
[3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine |
2171990-35-3 | 5000mg |
$3520.0 | 2023-09-28 | ||
| Enamine | EN300-1477853-2.5g |
[3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine |
2171990-35-3 | 2.5g |
$2379.0 | 2023-06-06 | ||
| Enamine | EN300-1477853-1.0g |
[3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine |
2171990-35-3 | 1g |
$1214.0 | 2023-06-06 | ||
| Enamine | EN300-1477853-100mg |
[3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine |
2171990-35-3 | 100mg |
$1068.0 | 2023-09-28 | ||
| Enamine | EN300-1477853-10000mg |
[3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine |
2171990-35-3 | 10000mg |
$5221.0 | 2023-09-28 |
3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine 関連文献
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
2171990-35-3 (3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine) 関連製品
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 61389-26-2(Lignoceric Acid-d4)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
